5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Description
5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H15F4N5 and its molecular weight is 353.325. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with apiperazin-1-yl group have been found to interact with dopamine D3 receptors . These receptors play a crucial role in the brain’s reward system and are potential therapeutic targets for substance use disorders .
Mode of Action
Compounds with similar structures have been found to bind to their targets and modulate their activity . For instance, some piperazin-1-yl compounds have been found to bind to dopamine D3 receptors with high selectivity, potentially altering dopamine signaling .
Biochemical Pathways
Dopamine signaling is a key pathway that could be affected given the potential interaction with dopamine d3 receptors . This pathway plays a crucial role in reward, motivation, and learning .
Pharmacokinetics
For instance, some piperazin-1-yl compounds have been found to have improved solubility compared to their lead compounds, which could potentially enhance their bioavailability .
Result of Action
Modulation of dopamine d3 receptors could potentially alter dopamine signaling, leading to changes in reward, motivation, and learning processes .
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5/c1-23-15(11(10-21)14(22-23)16(18,19)20)25-8-6-24(7-9-25)13-5-3-2-4-12(13)17/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPORQEMHPDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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